molecular formula C28H58O3Si B13975322 (Docos-1-en-1-yl)(triethoxy)silane CAS No. 330457-44-8

(Docos-1-en-1-yl)(triethoxy)silane

Cat. No.: B13975322
CAS No.: 330457-44-8
M. Wt: 470.8 g/mol
InChI Key: KGRLFXUFXPWRDW-UHFFFAOYSA-N
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Description

(Docos-1-en-1-yl)(triethoxy)silane is an organosilicon compound with the molecular formula C₃₀H₆₂O₃Si. It features a long-chain alkenyl group (docos-1-en-1-yl) bonded to a triethoxysilane moiety. The triethoxy group (-Si(OCH₂CH₃)₃) enables hydrolysis and subsequent crosslinking, making it valuable in surface modification, polymer composites, and adhesion promotion. The presence of a double bond (C=C) in the docosenyl chain may enhance reactivity in polymerization or grafting applications, while the long hydrocarbon chain contributes to hydrophobicity and compatibility with organic matrices .

Properties

CAS No.

330457-44-8

Molecular Formula

C28H58O3Si

Molecular Weight

470.8 g/mol

IUPAC Name

docos-1-enyl(triethoxy)silane

InChI

InChI=1S/C28H58O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h27-28H,5-26H2,1-4H3

InChI Key

KGRLFXUFXPWRDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC=C[Si](OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosenyltriethoxysilane is typically synthesized by reacting dodecenyltriethoxysilane with tetradecenyl bromide. The specific synthesis steps can be fine-tuned and optimized as needed .

Industrial Production Methods: Industrial production of docosenyltriethoxysilane involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process often includes purification steps such as distillation and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Docosenyltriethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. It can react with water and moisture in the air, liberating ethanol .

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Docosenyltriethoxysilane exerts its effects by forming self-assembled monolayers on surfaces. The hydrolyzable group in the compound forms stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel. The organofunctional group alters the wetting or adhesion characteristics of the substrate, catalyzes chemical transformations at the heterogeneous interface, orders the interfacial region, or modifies its partition characteristics .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of (Docos-1-en-1-yl)(triethoxy)silane with analogous compounds:

Compound Name Substituent Group Molecular Formula Key Features/Applications References
(Docos-1-en-1-yl)(triethoxy)silane C₂₂H₄₃-CH₂-CH₂-Si(OCH₂CH₃)₃ C₃₀H₆₂O₃Si Long alkenyl chain enhances hydrophobicity; potential use in coatings and composites
Triethoxy(ethyl)silane CH₂CH₂-Si(OCH₂CH₃)₃ C₈H₂₀O₃Si Effective in fiber treatment (removes lignin/hemicellulose); improves composite fatigue life
γ-Glycidoxy propyl triethoxy silane CH₂CH₂CH₂-O-(epoxide)-Si(OCH₂CH₃)₃ C₁₁H₂₂O₄Si Epoxide group enables covalent bonding with polymers; used in adhesives and sealants
γ-Chloropropyl triethoxy silane CH₂CH₂CH₂-Cl-Si(OCH₂CH₃)₃ C₉H₂₁ClO₃Si Chlorine substituent increases reactivity; intermediate in silicone synthesis
Triethoxy-[1-(4-nitrophenyl)oct-1-enyl]silane C₆H₄(NO₂)-C₈H₁₄-Si(OCH₂CH₃)₃ C₂₀H₃₃NO₅Si Nitrophenyl group introduces UV stability; used in specialty coatings

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for (Docos-1-en-1-yl)(triethoxy)silane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The direct synthesis method using silicon powder and ethanol is preferred for trialkoxysilanes due to shorter reaction steps, reduced chlorine contamination, and higher resource efficiency . For analogs like triethoxy(vinyl)silane, ethoxy groups are chosen over methoxy for improved hydrolytic stability and lower toxicity . Key variables include temperature control (50–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (e.g., 1:3 molar ratio of silicon to alcohol). Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the target compound from byproducts like tetraethoxysilane .

Q. How can researchers characterize the structure and purity of (Docos-1-en-1-yl)(triethoxy)silane?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the docosenyl chain (δ 5.3–5.5 ppm for vinyl protons) and ethoxy groups (δ 1.2 ppm for CH₃, δ 3.8 ppm for CH₂) .
  • FTIR : Peaks at ~1080 cm⁻¹ (Si-O-C) and ~1600 cm⁻¹ (C=C) validate functional groups .
  • GC-MS : Detects impurities (e.g., unreacted silanes) with a detection limit of <0.1% .

Q. What safety protocols are critical when handling (Docos-1-en-1-yl)(triethoxy)silane in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal : Segregate waste in labeled containers and treat with alkaline hydrolysis (e.g., 10% NaOH) to neutralize silanol byproducts before disposal .
  • Emergency Measures : For spills, absorb with inert materials (e.g., vermiculite) and avoid water to prevent exothermic hydrolysis .

Q. What are the primary applications of (Docos-1-en-1-yl)(triethoxy)silane in materials science?

  • Methodological Answer : It is used as a surface modifier to impart hydrophobicity. For example, grafting onto silica nanoparticles (1–5 wt% silane) via sol-gel processes enhances water contact angles >120° . In composites, it improves dispersion in polymer matrices (e.g., polyethylene) by reducing interfacial tension .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis-induced side reactions during the synthesis of (Docos-1-en-1-yl)(triethoxy)silane?

  • Methodological Answer : Hydrolysis of ethoxysilanes is slower than chlorosilanes but still requires strict anhydrous conditions. Use molecular sieves (3Å) in reaction mixtures and store reagents under inert gas. For controlled hydrolysis in applications (e.g., sol-gel coatings), optimize pH (4–6) and humidity (30–50% RH) to favor condensation over premature gelation .

Q. How should conflicting data on crosslinking efficiency in silane-functionalized composites be resolved?

  • Methodological Answer : Contradictions often arise from varying curing conditions (time, temperature) or substrate pretreatment. Systematic studies using DOE (Design of Experiments) can isolate variables. For example, compare silane loading (1–10 wt%) on glass substrates pre-treated with plasma vs. acid etching. Characterize crosslink density via swelling tests (ASTM D2765) or DMA .

Q. What strategies enhance the thermal stability of (Docos-1-en-1-yl)(triethoxy)silane-derived coatings?

  • Methodological Answer : Incorporate thermally stable co-monomers (e.g., phenyltriethoxysilane) during sol-gel synthesis. TGA analysis shows phenyl-containing silanes increase decomposition onset temperatures by ~50°C compared to alkyl variants . Alternatively, post-treatment annealing (200–300°C under N₂) removes residual solvents and strengthens Si-O-Si networks .

Q. How can meta-analysis frameworks address inconsistencies in silane performance studies?

  • Methodological Answer : Apply the PICO framework to define Population (substrate type), Intervention (silane concentration), Comparison (untreated controls), and Outcome (contact angle/adhesion strength). Use random-effects models in meta-analysis to account for heterogeneity across studies (e.g., different curing times) and assess publication bias via funnel plots .

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